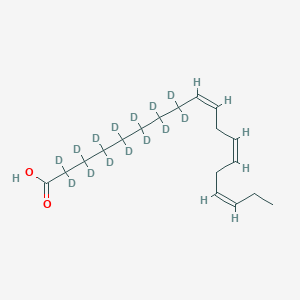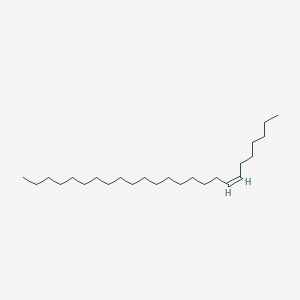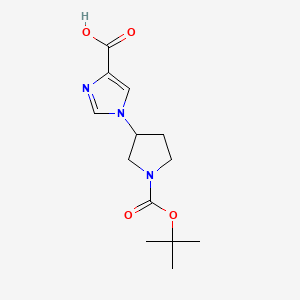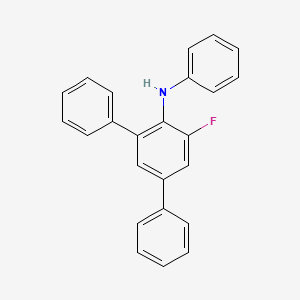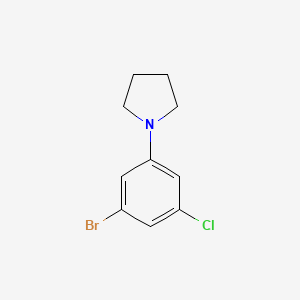
(R)-2,2/'-BINAPHTHYL-14-CROWN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,2/‘-BINAPHTHYL-14-CROWN-4 is a chiral crown ether compound known for its unique ability to selectively bind certain metal ions and organic molecules. This compound is part of the larger family of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. The chiral nature of ®-2,2/’-BINAPHTHYL-14-CROWN-4 makes it particularly interesting for applications in asymmetric synthesis and chiral recognition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2/‘-BINAPHTHYL-14-CROWN-4 typically involves the coupling of 2,2’-binaphthol with a suitable crown ether precursor. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often require a base such as potassium carbonate and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of ®-2,2/'-BINAPHTHYL-14-CROWN-4 may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-2,2/'-BINAPHTHYL-14-CROWN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its diol form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
®-2,2/'-BINAPHTHYL-14-CROWN-4 has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound’s ability to selectively bind metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Its chiral recognition properties are exploited in the development of chiral drugs and diagnostic agents.
Industry: It is used in the separation of racemic mixtures and in the production of high-purity chemicals.
Mécanisme D'action
The mechanism by which ®-2,2/'-BINAPHTHYL-14-CROWN-4 exerts its effects involves the selective binding of metal ions or organic molecules within its crown ether ring. The chiral nature of the compound allows it to differentiate between enantiomers, making it highly effective in asymmetric synthesis and chiral recognition. The molecular targets include metal ions such as potassium, sodium, and calcium, as well as various organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
18-Crown-6: A widely used crown ether with a larger ring size, suitable for binding larger metal ions.
Dibenzo-18-crown-6: Similar in structure but with additional benzene rings, providing different binding properties.
®-BINAP: A chiral ligand similar to ®-2,2/'-BINAPHTHYL-14-CROWN-4 but without the crown ether functionality.
Uniqueness
®-2,2/'-BINAPHTHYL-14-CROWN-4 is unique due to its combination of chiral and crown ether properties, allowing it to selectively bind and differentiate between enantiomers of various molecules. This dual functionality makes it particularly valuable in asymmetric synthesis and chiral separation processes.
Propriétés
Numéro CAS |
128778-82-5 |
|---|---|
Formule moléculaire |
C30H32O4 |
Poids moléculaire |
456.582 |
Nom IUPAC |
(5R)-5-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,8,11-tetraoxacyclotetradecane |
InChI |
InChI=1S/C30H32O4/c1-2-8-25-22-26(11-10-23(25)6-1)28-13-12-24-7-3-4-9-27(24)30(28)29-14-17-33-19-18-31-15-5-16-32-20-21-34-29/h1-4,6-13,22,29H,5,14-21H2/t29-/m1/s1 |
Clé InChI |
BMLMXHGEPZIPDK-GDLZYMKVSA-N |
SMILES |
C1COCCOCCC(OCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Synonymes |
(R)-2,2/'-BINAPHTHYL-14-CROWN-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


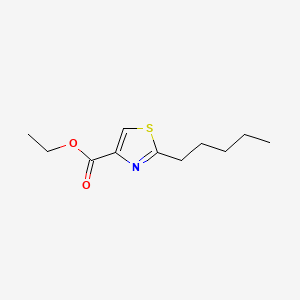
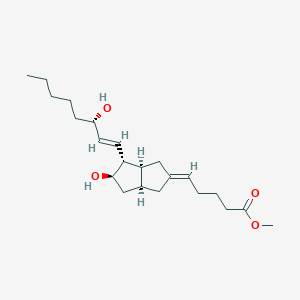

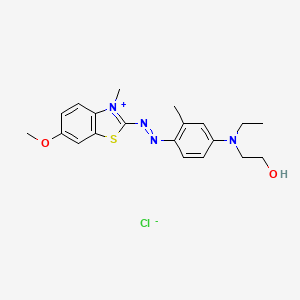

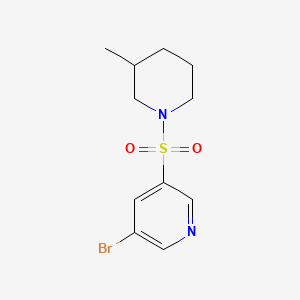
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)


